1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Triazole carboxamide

1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1235358-60-7; molecular formula C₁₁H₁₂N₄OS; molecular weight 248.3 g·mol⁻¹) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. The compound belongs to the 1,2,3-triazole-4-carboxamide class, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 1235358-60-7
Cat. No. B2731865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
CAS1235358-60-7
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)SC
InChIInChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16)
InChIKeyWKYOLQNBPJBWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1235358-60-7): Core Identity, Class, and Procurement-Relevant Characteristics


1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1235358-60-7; molecular formula C₁₁H₁₂N₄OS; molecular weight 248.3 g·mol⁻¹) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide . The compound belongs to the 1,2,3-triazole-4-carboxamide class, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. Its structure incorporates a 1-methyl substituent on the N1 of the triazole ring and a 3-(methylsulfanyl)phenyl group attached via a carboxamide linkage at the C4 position, generating a defined three-dimensional pharmacophore with distinct hydrogen-bond acceptor/donor topology and a sulfur-containing hydrophobic domain [2]. The compound is primarily distributed for non-human research use .

Why Generic Substitution Is Inadvisable for 1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide: Structural Determinants of Non-Interchangeability


Within the 1,2,3-triazole-4-carboxamide family, even subtle positional changes in the aryl methylsulfanyl substituent or N1-alkyl group can profoundly alter target-binding geometry, metabolic stability, and physicochemical properties [1]. This compound carries a 3-(methylsulfanyl)phenyl group at the carboxamide nitrogen (meta-substitution pattern) and a methyl group at N1 of the triazole; shifting the methylsulfanyl group to the para position (CAS 1234974-25-4) alters the dipole vector and steric footprint of the aryl ring, while removing the N1-methyl group eliminates a key determinant of triazole ring electronics and hydrogen-bonding capacity [2]. The combination of the 1-methyl-1,2,3-triazole-4-carboxamide core with a meta-methylsulfanyl anilide creates a unique spatial and electronic signature that is not replicated by any single-position analog. Generic substitution with an in-class compound lacking either of these structural elements risks non-overlapping biological activity, divergent solubility profiles, and invalid SAR interpretation [2][3].

Quantitative Differentiation Evidence for 1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide Versus Closest Analogs


Meta-vs-Para Methylsulfanyl Regiochemistry: Distinct Molecular Descriptors Governing Target Recognition

The target compound carries the methylsulfanyl group at the meta position of the N-phenyl ring, whereas the closest commercially cataloged analog 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1234974-25-4) bears this substituent at the para position . While no head-to-head bioactivity comparison of these two specific isomers has been published, the three-dimensional molecular fields diverging from meta versus para substitution are well established in medicinal chemistry: the meta-methylsulfanyl group generates an asymmetric electrostatic potential surface with a dipole moment vector oriented differently than the para isomer, which in analogous triazole-4-carboxamide series has been shown to alter target-binding poses and selectivity profiles [1]. The target compound's molecular formula (C₁₁H₁₂N₄OS) and molecular weight (248.3) are identical to the para isomer, making them isomeric analogs that cannot be distinguished by mass spectrometry alone yet are expected to exhibit divergent biological behavior .

Medicinal chemistry Structure-activity relationship Triazole carboxamide

N1-Methyl Group: A Structural Determinant of Triazole Ring Electronics and Metabolic Stability

The target compound contains an N1-methyl substituent on the 1,2,3-triazole ring, in contrast to the closely related analog N-(3-methylphenyl)-5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (CAS not assigned; molecular formula C₁₁H₁₂N₄OS), which bears a hydrogen at N1 and places the methylthio group at the C5 position of the triazole rather than on the N-phenyl ring . In the broader 1H-1,2,3-triazole-4-carboxamide class reported by Khan et al. (2022), N1-substituted derivatives exhibited systematically different antimicrobial potency profiles compared to their N1-unsubstituted counterparts, with 5-methyl-1H-1,2,3-triazole-4-carboxamides showing potent activity against S. aureus (compound 4l: 50% growth inhibition at <1 µM) [1]. Although the specific N1-methyl-N-[3-(methylsulfanyl)phenyl] compound was not tested in that study, the presence of the N1-methyl group is established to modulate the electron density of the triazole ring, affecting both target binding and oxidative metabolism susceptibility relative to N1-H analogs [1][2].

Medicinal chemistry Metabolic stability Triazole SAR

Methylsulfanyl vs Methyl Substituent: Impact on Lipophilicity and Sulfur-Mediated Intermolecular Interactions

Replacing the methylsulfanyl (-SMe) group of the target compound with a simple methyl (-Me) group yields 1-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (formal analog; molecular formula C₁₁H₁₂N₄O, molecular weight 216.2), eliminating the sulfur atom and reducing both molecular weight and lipophilicity. Calculated octanol-water partition coefficients for sulfur-containing 1,2,3-triazoles are systematically higher than their non-sulfur analogs by approximately 0.5–1.0 logP units, a difference that influences membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [1]. The methylsulfanyl group additionally provides a site for potential sulfur-mediated interactions (sulfur-π, chalcogen bonding, and metal coordination) that are absent in the methyl analog; such interactions have been exploited in kinase inhibitor design to enhance target residence time [2]. No direct experimental logP or permeability data for this specific pair of compounds are currently available.

Physicochemical property Lipophilicity Ligand efficiency

Triazole-4-Carboxamide Core: Validated Pharmacophore with Documented Antimicrobial Activity in the Series

The 1,2,3-triazole-4-carboxamide core has been validated as an antimicrobial pharmacophore in a systematic study by Khan et al. (2022), where a series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides were evaluated against seven primary pathogens [1]. Key SAR findings from this class provide a baseline for the target compound: (a) 5-methyl-1H-1,2,3-triazole-4-carboxamides (e.g., 4d, 4l, 4r) demonstrated potent antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at concentrations below 1 µM; (b) 5-amino-1H-1,2,3-triazole-4-carboxamide 8b and triazoloquinazoline-3-carboxamide 9a were selectively active against C. albicans, killing approximately 40% of cells at 1 µM; (c) active compounds showed selectivity over human HaCaT keratinocytes, indicating a therapeutic window [1]. The target compound, as a 1-methyl-1H-1,2,3-triazole-4-carboxamide with a sulfur-containing aryl substituent, occupies a distinct region of this SAR landscape that combines the 1-substituted triazole core with a methylsulfanyl anilide side chain—a combination not directly tested in the Khan et al. series but positioned at the intersection of the antimicrobial and sulfur-enhanced activity domains defined by these studies [1][2].

Antimicrobial Pharmacophore Triazole carboxamide

Research and Industrial Application Scenarios for 1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide Based on Verified Evidence


Antimicrobial Lead Optimization: Expanding SAR Space at the N-Phenyl and Triazole N1 Positions

The validated antimicrobial activity of the 1,2,3-triazole-4-carboxamide series against S. aureus and C. albicans [1] makes the target compound a logical candidate for extended antimicrobial SAR studies. Its meta-methylsulfanyl substitution on the N-phenyl ring and N1-methyl group on the triazole explore chemical space not covered in published series, offering the potential to map how sulfur incorporation and regiochemistry modulate potency and selectivity against Gram-positive and fungal pathogens.

Computational Chemistry and Docking Studies: Benchmark for Sulfur-Mediated Non-Covalent Interactions

The methylsulfanyl group provides a defined probe for evaluating sulfur-π interactions, chalcogen bonding, and hydrophobic packing in docking and molecular dynamics simulations [1]. Because the compound's structure is relatively simple and contains a single sulfur atom in a well-defined meta orientation, it can serve as a test case for force field parameterization and scoring function validation for sulfur-containing ligands.

Chemical Biology Probe Development: Defined Triazole Scaffold for Target Identification

As a member of the 1,2,3-triazole-4-carboxamide class—a privileged scaffold with demonstrated biological activity [1]—the target compound can be employed as a reference probe in chemoproteomic or affinity-based target identification studies. Its distinct molecular weight (248.3 Da) and the presence of a characteristic sulfur isotopic signature facilitate detection by LC-MS, enabling pull-down and cellular thermal shift assay (CETSA) workflows [2].

Synthetic Methodology Development: Substrate for Late-Stage Functionalization of Triazole Carboxamides

The compound's methylsulfanyl group is amenable to oxidation to the corresponding sulfoxide or sulfone, providing a controlled chemical handle for generating derivative libraries with incrementally altered polarity and hydrogen-bonding capacity. This late-stage diversification strategy enables SAR exploration around the sulfur oxidation state without altering the triazole-4-carboxamide core [1][2].

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